Saccharin 1-methylimidazole

Vue d'ensemble

Description

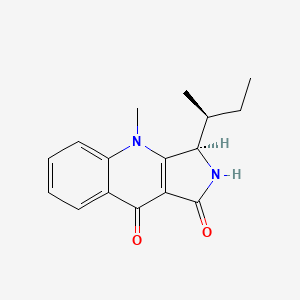

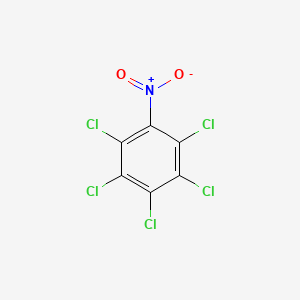

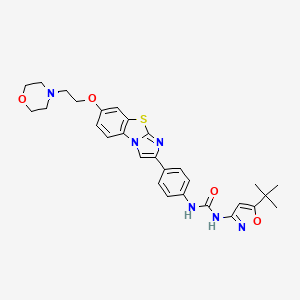

Saccharin 1-methylimidazole, also known as SMI, is a chemical activator commonly used in solid-phase synthesis of DNA and RNA oligonucleotides . It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .

Synthesis Analysis

SMI is used as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely employed due to its efficiency and the stability of nucleoside phosphoramidites, which are used as building blocks .Molecular Structure Analysis

The molecular formula of SMI is C11H11N3O3S . It has a molecular weight of 265.29 g/mol . The InChIKey is DMSNKRPEUQVMNF-UHFFFAOYSA-N .Chemical Reactions Analysis

In the synthesis of DNA and RNA oligonucleotides, SMI catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .Physical And Chemical Properties Analysis

SMI has a molecular weight of 265.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 .Applications De Recherche Scientifique

Ionic Liquid Lubricants

- Application: Saccharin derivatives like 1-alkyl-3-methylimidazolium saccharinates are used in creating halogen-free ionic liquid (IL) lubricants. These lubricants are environmentally friendly due to their biodegradability and reduced toxicity. They exhibit good lubrication properties for steel/steel and steel/copper friction pairs, making them suitable as 'green' alternatives to conventional IL lubricants.

- Reference: (Fan et al., 2015).

Synthesis of Polynucleotides

- Application: Saccharin and N-methylimidazole are used in the synthesis of polynucleotides. They facilitate the activation of phosphoramidite, involving nucleophilic catalysis and formation of reactive saccharin adducts. This process is essential in the coupling step of polynucleotide synthesis.

- Reference: (Russell et al., 2008).

Extraction of Lactic Acid

- Application: N-alkylsubstituted N-methylimidazolium saccharinates, such as [C8/10C1im][Sac], show potential as extractants of l-lactic acid from aqueous solutions. They form hydrophobic ionic liquids, suggesting their use in extraction media. This application is significant for lactic acid recovery in biotechnological processes.

- Reference: (Tonova et al., 2014).

Synthesis of Aminofurans

- Application: Saccharin is involved in the synthesis of highly functionalized aminofuran derivatives. The process includes protonation of intermediates in the reaction between alkyl isocyanides and dibenzoylacetylene, leading to vinylnitrilium cations. This has implications in medicinal chemistry and organic synthesis.

- Reference: (Yavari et al., 2003).

Neurobiological Research

- Application: Saccharin influences neurite extension by regulating microtubule organization in cultured neuronal cells. It promotes neurite extension in a dose-dependent manner, suggesting implications for understanding neuronal development and disorders.

- Reference: (Yamashita et al., 2013).

Ethanol Fermentation

- Application: Saccharin derivatives play a role in improving vanillin tolerance and ethanol fermentation performances in Saccharomyces cerevisiae strains. This is crucial for bioethanol production and yeast biotechnology.

- Reference: (Zheng et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saccharin 1-methylimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol](/img/structure/B1680393.png)

![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)

![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)

![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)